2-(benzoylamino)-N-cyclohexylbenzamide
Description
2-(Benzoylamino)-N-cyclohexylbenzamide is a benzamide derivative characterized by a benzoylamino group at the 2-position of the benzene ring and a cyclohexyl substituent on the amide nitrogen. Its molecular formula is C₂₀H₂₁N₂O₂, with a molecular weight of 321.40 g/mol.
Current research highlights its role as a precursor or intermediate in synthesizing bioactive molecules. For instance, derivatives of 2-(benzoylamino) compounds have been modified with amino acids to improve pharmacological activity and bioavailability, suggesting its utility in drug design .
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4g/mol |
IUPAC Name |
2-benzamido-N-cyclohexylbenzamide |
InChI |
InChI=1S/C20H22N2O2/c23-19(15-9-3-1-4-10-15)22-18-14-8-7-13-17(18)20(24)21-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,21,24)(H,22,23) |
InChI Key |
KCROYCMKSBKFAQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(benzoylamino)-N-cyclohexylbenzamide with structurally related benzamide derivatives:
Key Research Findings and Gaps
Pharmacological Potential: While this compound’s structural analogs show promise in kinase inhibition and antimicrobial activity, direct evidence for this compound’s efficacy is lacking .
SAR Trends: The cyclohexyl group enhances lipophilicity but may reduce solubility; substituting it with polar groups (e.g., dimethylamino in ) balances this trade-off .
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